molecular formula C8H16N2S B13313050 2-Methyl-2-(pyrrolidin-1-yl)propanethioamide

2-Methyl-2-(pyrrolidin-1-yl)propanethioamide

Cat. No.: B13313050
M. Wt: 172.29 g/mol
InChI Key: CPPRDGUYHXMLEK-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyrrolidin-1-yl)propanethioamide is an organic compound that features a pyrrolidine ring attached to a propanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propanethioamide typically involves the reaction of 2-methyl-2-(pyrrolidin-1-yl)propanal with a suitable thioamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethyl acetate and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pyrrolidin-1-yl)propanethioamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

2-Methyl-2-(pyrrolidin-1-yl)propanethioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyrrolidin-1-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(pyrrolidin-1-yl)propanal: A related compound with an aldehyde group instead of a thioamide group.

    2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one: Another similar compound with a ketone group.

Uniqueness

2-Methyl-2-(pyrrolidin-1-yl)propanethioamide is unique due to its thioamide group, which imparts different chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where thioamide functionality is desired .

Properties

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

2-methyl-2-pyrrolidin-1-ylpropanethioamide

InChI

InChI=1S/C8H16N2S/c1-8(2,7(9)11)10-5-3-4-6-10/h3-6H2,1-2H3,(H2,9,11)

InChI Key

CPPRDGUYHXMLEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=S)N)N1CCCC1

Origin of Product

United States

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